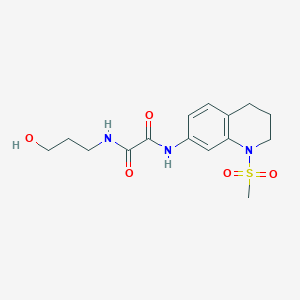![molecular formula C11H14N4O B2949353 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine CAS No. 1565004-86-5](/img/structure/B2949353.png)
3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine” is a derivative of pyrazolo[1,5-a]pyrazine . The pyrazolo[1,5-a]pyrazine system is a bicyclic structure that serves as an attractive framework for the design of promising molecular structures for biomedical research . Several potent compounds have been identified among pyrazolo[1,5-a]pyrazine derivatives, including antagonists of vasopressin V1b, fibrinogen, and chemokine CXCR7 receptors, inhibitors of the catalytic HIV-1 integrase activity, agents that suppress the growth of А549 lung cancer cells, as well as potential drugs for the treatment of spinal muscular atrophy .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves the structural modification of pyrazole or pyrazine rings . The most commonly used transformations involve the carbamoyl or imidoyl chloride moieties of the pyrazine ring, which lead to the respective N-, O-, and С-derivatives . In the context of developing new fused ring systems derived from pyrazolo[1,5-a]pyrazine, an annulation with a quinazolone ring has been attempted .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrazine derivatives are primarily related to the structural modification of pyrazole or pyrazine rings . These modifications often involve the carbamoyl or imidoyl chloride moieties of the pyrazine ring .Scientific Research Applications
- Comparison : Properties and stability similar to commercial probes like coumarin-153 and rhodamine 6G .
- Application : The methylpyrimidyl pyrazoloquinoline compound derived from 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine emerged as a potent PDE10A inhibitor .
- Application : 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine can modulate HPK1-related disorders, potentially inhibiting or treating cancer .
- Application : In vitro screening of synthesized compounds, including 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine derivatives, for potential anticancer activity .
- Application : Benchchem offers qualified products for 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine (CAS No. 1565004-86-5).
Fluorescent Probes and Imaging Agents
PDE10A Inhibition for Schizophrenia
Modulating HPK1-Related Disorders (Including Cancer)
Anticancer Screening
Qualified Products for Research
Future Directions
The future directions in the research and development of pyrazolo[1,5-a]pyrazine derivatives, including “3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine”, involve the exploration of new fused ring systems derived from pyrazolo[1,5-a]pyrazine . This includes attempts at annulation with a quinazolone ring . The goal is to design promising molecular structures for biomedical research .
Mechanism of Action
Target of Action
The compound “3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine” is a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are known to be the basis for a class of drugs related to benzodiazepines, which are primarily used as sedatives and anxiolytics . .
Mode of Action
Pyrazolopyrimidines, in general, are known to interact with their targets to induce sleep or reduce anxiety . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it binds to.
Biochemical Pathways
Pyrazolopyrimidines are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Pyrazolopyrimidines are known to have various effects at the molecular and cellular level depending on their specific targets .
properties
IUPAC Name |
2-methyl-4-pyrrolidin-3-yloxypyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-6-10-11(13-4-5-15(10)14-8)16-9-2-3-12-7-9/h4-6,9,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZQSXZGRTXZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)OC3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Methylamino)-2-oxoethyl]benzoic acid](/img/structure/B2949272.png)
![N-(3,5-dimethylphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949273.png)


![[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B2949278.png)
![3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2949281.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2949284.png)


![N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949289.png)


![2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B2949293.png)